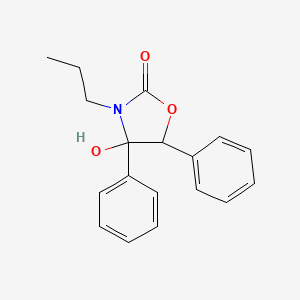
4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one is a heterocyclic compound that features a five-membered oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-substituted glycidylcarbamates under triazabicyclodecene catalysis, which yields oxazolidinones with high efficiency . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Contezolid: A newer oxazolidinone derivative under investigation for its antimicrobial properties.
Uniqueness: 4-Hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of both hydroxyl and aromatic groups, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-hydroxy-4,5-diphenyl-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-2-13-19-17(20)22-16(14-9-5-3-6-10-14)18(19,21)15-11-7-4-8-12-15/h3-12,16,21H,2,13H2,1H3 |
InChI Key |
UOHFGFMFGNCGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)OC(C1(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















